1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
CAS No.: 1247516-32-0
Cat. No.: VC2825365
Molecular Formula: C8H15N5
Molecular Weight: 181.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247516-32-0 |
|---|---|
| Molecular Formula | C8H15N5 |
| Molecular Weight | 181.24 g/mol |
| IUPAC Name | 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine |
| Standard InChI | InChI=1S/C8H15N5/c1-7-10-8(12-11-7)6-13-4-2-9-3-5-13/h9H,2-6H2,1H3,(H,10,11,12) |
| Standard InChI Key | JRISRJRDVXFGFQ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1)CN2CCNCC2 |
| Canonical SMILES | CC1=NC(=NN1)CN2CCNCC2 |
Introduction
Chemical Structure and Properties
Basic Identification and Physical Properties
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine is characterized by the following identifiers and properties:
| Parameter | Value |
|---|---|
| CAS Number | 1247516-32-0 |
| Molecular Formula | C₈H₁₅N₅ |
| Molecular Weight | 181.24 g/mol |
| Physical Form | Powder |
| Melting Point | 159-160°C |
| Storage Temperature | Room Temperature |
| IUPAC Name | 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine |
| Standard InChI | InChI=1S/C8H15N5/c1-7-10-8(12-11-7)6-13-4-2-9-3-5-13/h9H,2-6H2,1H3,(H,10,11,12) |
| InChI Key | JRISRJRDVXFGFQ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1)CN2CCNCC2 |
The compound features a secondary amine in the piperazine ring, making it capable of undergoing various chemical reactions typical of secondary amines, including alkylation, acylation, and complexation with metals .
Structural Characteristics
The molecular structure of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine comprises two key moieties:
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A 5-methyl-1H-1,2,4-triazole ring: This heterocyclic component contains three nitrogen atoms in a five-membered ring with a methyl substituent at position 5.
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A piperazine ring: This six-membered heterocyclic component contains two nitrogen atoms at positions 1 and 4.
These components are connected by a methylene (CH₂) bridge between the 3-position of the triazole ring and one of the nitrogen atoms in the piperazine ring .
The triazole ring contributes to the compound's ability to form hydrogen bonds through its nitrogen atoms, while the piperazine component provides additional sites for hydrogen bonding and potential interaction with biological targets through its nitrogen atoms.
Applications
Pharmaceutical Applications
The combination of a 1,2,4-triazole ring with a piperazine moiety in 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine suggests potential applications in pharmaceutical research:
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As an intermediate in the synthesis of more complex drug candidates
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As a structural scaffold for the development of compounds with specific biological activities
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In structure-activity relationship (SAR) studies to understand the importance of triazole and piperazine moieties in biological activity
The piperazine component is particularly valuable in medicinal chemistry due to its presence in numerous clinically approved drugs and its ability to improve pharmacokinetic properties .
Research Applications
In the research setting, 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine and similar compounds serve several purposes:
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As building blocks for the synthesis of more complex molecular structures
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As tools for studying the biological significance of triazole and piperazine moieties
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As reference compounds in analytical chemistry and spectroscopic studies
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In the development of novel synthetic methodologies for heterocyclic compounds
| Hazard Statements | Precautionary Statements |
|---|---|
| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315 - Causes skin irritation | P264 - Wash thoroughly after handling |
| H319 - Causes serious eye irritation | P270 - Do not eat, drink or smoke when using this product |
| H335 - May cause respiratory irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell | |
| P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
The compound is typically assigned a GHS signal word of "Warning" and should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye protection .
Standard laboratory safety practices should be observed when working with this compound, including proper ventilation, avoidance of dust formation, and proper disposal according to local regulations .
Current Research and Future Perspectives
Current research involving 1,2,4-triazole-piperazine derivatives suggests several promising directions for compounds like 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine:
Medicinal Chemistry Applications
The growing interest in triazole-containing compounds for drug discovery suggests that 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine and its derivatives could be explored for:
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Development of novel antimicrobial agents, particularly against drug-resistant pathogens
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Design of targeted anticancer agents through rational modification of the basic scaffold
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Creation of compounds with improved pharmacokinetic profiles by leveraging the properties of both the triazole and piperazine moieties
Synthetic Methodology Development
The ongoing advancement of synthetic methods for heterocyclic compounds may lead to:
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More efficient and sustainable synthesis routes for 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine
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Development of one-pot multicomponent reactions to access this scaffold
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Exploration of stereoselective synthesis methods for more complex derivatives
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could help elucidate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume